molecular formula C25H19N3O4 B2457906 2-(3-methoxyphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one CAS No. 1359423-67-8

2-(3-methoxyphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

Cat. No. B2457906
M. Wt: 425.444
InChI Key: DJMJPPTYUQYJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C25H19N3O4 and its molecular weight is 425.444. The purity is usually 95%.
BenchChem offers high-quality 2-(3-methoxyphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-methoxyphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with the 1,2,4-oxadiazol moiety have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, derivatives have been tested against bacterial strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, and fungal strains like Aspergillus niger and Candida albicans, showing promising antibacterial and antifungal properties (Sirgamalla & Boda, 2019).

Thermo-physical Characterization

Thermo-physical properties of oxadiazole derivatives have been systematically characterized, analyzing their behavior in different solvents. This research provides valuable insights into how structural modifications affect the compounds' physical and thermodynamic parameters, which is critical for their application in various fields (Godhani et al., 2013).

Structural Elucidation and Characterization

Detailed structural analysis using techniques such as HRMS, NMR, and X-ray diffraction has been conducted on compounds containing the isoquinoline moiety. These studies not only confirm the molecular structure but also provide insights into the compounds' intermolecular interactions and molecular planarity (Lu & He, 2012).

Electroluminescence and Photophysical Properties

Research has been conducted on isoquinoline derivatives to explore their electroluminescence and photophysical properties. These studies are fundamental for developing new materials for organic light-emitting diodes (OLEDs), showcasing the potential of such compounds in the field of optoelectronics (Nagarajan et al., 2014).

Green Chemistry and Synthesis

Eco-friendly synthesis methods have been developed for compounds with the methoxyphenyl moiety, emphasizing operational simplicity, short reaction times, and the use of water as an environmentally friendly solvent. Such approaches highlight the importance of sustainable practices in chemical synthesis (Yadav, Vagh, & Jeong, 2020).

properties

IUPAC Name

2-(3-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O4/c1-30-17-9-7-8-16(14-17)28-15-21(18-10-3-4-11-19(18)25(28)29)24-26-23(27-32-24)20-12-5-6-13-22(20)31-2/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMJPPTYUQYJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

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